(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18621680
InChI: InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m1/s1
SMILES:
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

CAS No.:

Cat. No.: VC18621680

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid -

Specification

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name (1R,3R,4R,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Standard InChI InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m1/s1
Standard InChI Key TYUQYVAXNUHBAT-XFWSIPNHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@@H]1C(=O)O)[C@H](C2)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s core consists of a bicyclo[2.2.2]octane system, a bridged bicyclic structure comprising three fused six-membered rings. The azabicyclo framework integrates a piperidine ring (2-azabicyclo[2.2.2]octane) with a lactone moiety, stabilized by the Boc group at the nitrogen atom. Key substituents include:

  • Carboxylic Acid Group: Positioned at C3, enabling participation in peptide bond formation.

  • Hydroxyl Group: Located at C5, contributing to hydrogen-bonding interactions.

  • Boc Protecting Group: Attached to the nitrogen, preventing unwanted reactions during synthetic processes .

The stereochemistry (1R,3R,4R,5S) is critical for biological activity, as demonstrated by X-ray crystallographic studies of analogous compounds .

Crystallographic Data

While direct crystallographic data for this specific compound is limited, related azabicyclo[2.2.2]octane derivatives crystallize in orthorhombic or monoclinic systems. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate (a structural analog) adopts the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 9.6402(10) Å, b = 9.7026(10) Å, and c = 12.2155(12) Å . The bicyclo[2.2.2]octane ring exhibits chair-like conformations, with the lactone moiety imposing torsional strain .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via intramolecular lactonization of hydroxylated pipecolic acid derivatives, avoiding chiral catalysts or chromatography. A representative pathway involves:

  • Epoxide Opening: Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt undergoes ring-opening to generate a diol intermediate.

  • Lactonization: Acid-catalyzed cyclization forms the bicyclo[2.2.2]octane framework.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) .

This method achieves high stereoselectivity, as confirmed by 1H^1H NMR and high-resolution mass spectrometry (HRMS) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.85–4.10 (m, 2H, H-3 and H-5), 5.21 (d, J = 8.0 Hz, 1H, OH).

  • 13C^{13}C NMR: δ 28.1 (Boc CH₃), 80.5 (Boc C-O), 174.3 (COOH) .

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₃H₂₁NO₅ [M+H]⁺: 272.1497

  • Observed: 272.1493 .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁NO₅
Molecular Weight271.31 g/mol
Purity95%
Melting PointNot reported
SolubilitySoluble in DMSO, CH₂Cl₂
StabilityStable at -20°C (dry)

The Boc group enhances solubility in organic solvents, while the carboxylic acid and hydroxyl groups facilitate aqueous interactions .

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The compound’s rigid bicyclic structure and stereochemistry make it a valuable building block for constrained peptides. The Boc group protects the amine during solid-phase synthesis, while the carboxylic acid enables coupling to subsequent residues .

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